Desethylterbuthylazine
Desethylterbuthylazine
Desethyl Terbuthylazine is a metabolite of Terbuthylazine ; a triazine herbicide.
Terbuthylazin-desethyl is a triazine herbicide used for the control and elimination of weeds.
Terbutylazine-desethyl is a diamino-1,3,5-triazine that is 1,3,5-triazine-2,4-diamine substituted by a tert-butyl group at the amino nitrogen and a chloro group at position 6. It is metabolite of the herbicide terbutylazine. It has a role as a marine xenobiotic metabolite. It is a diamino-1,3,5-triazine and a chloro-1,3,5-triazine.
Terbuthylazin-desethyl is a triazine herbicide used for the control and elimination of weeds.
Terbutylazine-desethyl is a diamino-1,3,5-triazine that is 1,3,5-triazine-2,4-diamine substituted by a tert-butyl group at the amino nitrogen and a chloro group at position 6. It is metabolite of the herbicide terbutylazine. It has a role as a marine xenobiotic metabolite. It is a diamino-1,3,5-triazine and a chloro-1,3,5-triazine.
Brand Name:
Vulcanchem
CAS No.:
30125-63-4
VCID:
VC21193863
InChI:
InChI=1S/C7H12ClN5/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H3,9,10,11,12,13)
SMILES:
CC(C)(C)NC1=NC(=NC(=N1)N)Cl
Molecular Formula:
C7H12ClN5
Molecular Weight:
201.66 g/mol
Desethylterbuthylazine
CAS No.: 30125-63-4
Cat. No.: VC21193863
Molecular Formula: C7H12ClN5
Molecular Weight: 201.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Desethyl Terbuthylazine is a metabolite of Terbuthylazine ; a triazine herbicide. Terbuthylazin-desethyl is a triazine herbicide used for the control and elimination of weeds. Terbutylazine-desethyl is a diamino-1,3,5-triazine that is 1,3,5-triazine-2,4-diamine substituted by a tert-butyl group at the amino nitrogen and a chloro group at position 6. It is metabolite of the herbicide terbutylazine. It has a role as a marine xenobiotic metabolite. It is a diamino-1,3,5-triazine and a chloro-1,3,5-triazine. |
|---|---|
| CAS No. | 30125-63-4 |
| Molecular Formula | C7H12ClN5 |
| Molecular Weight | 201.66 g/mol |
| IUPAC Name | 2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C7H12ClN5/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H3,9,10,11,12,13) |
| Standard InChI Key | LMKQNTMFZLAJDV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC1=NC(=NC(=N1)N)Cl |
| Canonical SMILES | CC(C)(C)NC1=NC(=NC(=N1)N)Cl |
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